molecular formula C15H11FO5 B6408822 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261893-24-6

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6408822
CAS No.: 1261893-24-6
M. Wt: 290.24 g/mol
InChI Key: LZPSIHMLMMOECI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by the presence of fluoro, methoxycarbonyl, and hydroxy functional groups

Properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSIHMLMMOECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691551
Record name 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-24-6
Record name 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxy group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-hydroxybenzoic acid
  • 4-Methoxycarbonylphenylboronic acid

Uniqueness: 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and methoxycarbonyl groups allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

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